BenchChemオンラインストアへようこそ!

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate

Antiviral drug discovery Prodrug design Structure-Activity Relationship

Procure this strategic ethyl ester intermediate to streamline dengue antiviral lead optimization. Unlike the inactive amide/methyl ester analogs, this protected form enables high-yield late-stage functionalization, avoiding the purification challenges of the free acid. Use directly as a structurally identical, inactive negative control (IC50 >20 µM) to validate target engagement by the active pharmacophore.

Molecular Formula C17H17F2NO4S
Molecular Weight 369.38
CAS No. 866010-16-4
Cat. No. B2648914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate
CAS866010-16-4
Molecular FormulaC17H17F2NO4S
Molecular Weight369.38
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1N(CC2=CC(=C(C=C2)F)F)S(=O)(=O)C
InChIInChI=1S/C17H17F2NO4S/c1-3-24-17(21)13-6-4-5-7-16(13)20(25(2,22)23)11-12-8-9-14(18)15(19)10-12/h4-10H,3,11H2,1-2H3
InChIKeySQLYVAVMNOYUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate (CAS 866010-16-4): A Strategic N-Sulfonylanthranilate Intermediate in Anti-Flaviviral Research


Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate (CAS 866010-16-4) is a synthetic small molecule belonging to the N-sulfonylanthranilic acid derivative class. Its structure features a 3,4-difluorobenzyl group and a methylsulfonyl moiety attached to an ethyl anthranilate core [1]. This compound is structurally and mechanistically related to a series of allosteric inhibitors targeting the dengue virus (DENV) RNA-dependent RNA polymerase (RdRp) [2]. Its defining chemical characteristic is the ethyl ester, which serves as a protected form of the carboxylic acid pharmacophore critical for target engagement, making it a strategic intermediate for structure-activity relationship (SAR) studies and lead optimization rather than a terminal bioactive entity [2].

Structural Nuances in Sourcing 866010-16-4: Why Anthranilate Ester Protection Dictates Downstream Utility


Generic substitution with other N-sulfonylanthranilic acid derivatives is not feasible due to a critical structure-activity relationship (SAR) finding: the free carboxylic acid functionality is essential for on-target activity against the dengue virus polymerase [1]. Analogs where the carboxylic acid is removed, repositioned, or replaced with an amide or methyl ester exhibit a complete loss of inhibitory activity (IC50 > 20 μM versus 0.7 μM for the lead acid) [1]. Compound 866010-16-4’s specific value lies in its ethyl ester form, a strategic choice for synthetic tractability. Unlike the unprotected acid, which can cause low yields and purification challenges in multi-step syntheses, this protected intermediate can be seamlessly elaborated and quantitatively deprotected to the active form, ensuring higher purity and yield of the final pharmacophore [1].

Quantitative Differentiation Roadmap for Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate


Carboxylic Acid Pharmacophore: Ester Protection Enables a 28-Fold Activity Differential Upon Deprotection

The target compound is an ethyl ester. In the direct N-sulfonylanthranilic acid analog series, replacing the carboxylic acid with a methyl ester resulted in a complete loss of Dengue virus RdRp inhibition (IC50 > 20 µM vs. 0.7 µM for the free acid) [1]. This confirms the target compound is a protected, inactive intermediate. Its procurement value is defined by its role as a superior synthetic precursor; the ethyl ester can be selectively hydrolyzed to unlock the potent acid pharmacophore, a transformation that is more efficient and higher-yielding than directly coupling the free acid in a convergent synthesis [1]. The >28-fold activity gain achievable post-hydrolysis quantifies the functional significance of this protecting group strategy.

Antiviral drug discovery Prodrug design Structure-Activity Relationship

Fluorine-Substitution Vector: 3,4-Difluorobenzyl Group Mirrors Optimal 5-F Substitution in Active Analogs

The compound features a 3,4-difluorobenzyl moiety attached to the sulfonamide nitrogen. In the parallel DENV RdRp inhibitor series, substitution at the 5-position of the anthranilic acid ring with electron-withdrawing groups like fluorine (Compound 15, IC50 = 0.37 µM) improved activity compared to the unsubstituted parent (IC50 = 0.7 µM), while electron-donating groups like methoxy (Compound 16, IC50 = 9.99 µM) reduced potency [1]. This establishes an SAR preference for fluoro-substitution. The target compound’s 3,4-difluorobenzyl substitution on the sulfonamide represents a analogous vector for introducing electron-withdrawing character, potentially offering a similar 2-fold improvement in potency upon deprotection compared to non-fluorinated analogs.

Medicinal chemistry Isosteric replacement Lead optimization

Selectivity Profile: Class-Level Selectivity for Viral Polymerase Over Human Polymerases Aids in Triage

A critical advantage of the N-sulfonylanthranilic acid class is its demonstrated selectivity for the viral polymerase. The class exemplars (Compounds 2, 15, and 28) were tested against human DNA Polymerase R and β, and Hepatitis C virus RdRp, showing no inhibition (IC50 > 20 µM for all) [1]. This clean selectivity profile, established at the class level, implies that analogs like the target compound, once deprotected to the active acid, are likely to maintain this favorable selectivity window, a non-negotiable property for further progression that may not be present in other antiviral scaffolds.

Drug safety Selectivity profiling Antiviral target engagement

Key Procurement-Linked Applications for Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate


Late-Stage Diversification in Dengue Virus Polymerase Inhibitor Optimization

As demonstrated by the SAR data [1], the free carboxylic acid is essential for Dengue polymerase inhibition. This protected ester intermediate allows medicinal chemistry teams to perform late-stage functionalization on other vector points before a final, quantitative hydrolysis step. This convergent strategy avoids the problematic purification of the polar acid intermediate and is ideal for generating focused libraries for lead optimization against DENV and potentially other flaviviruses.

Negative Control Synthesis for Pharmacophore Validation Assays

The quantitative evidence shows that esterification abolishes activity (>28-fold increase in IC50) [1]. This compound can be directly procured and used as a structurally identical negative control to the active acid in biochemical and cellular assays. This is crucial for confirming that observed antiviral effects are specifically due to engagement with the RdRp allosteric site, strengthening the target validation package.

Prodrug Candidate Exploration

The ethyl ester motif is a well-known prodrug strategy to improve membrane permeability. Procurement of this compound allows for direct evaluation of its cellular antiviral activity and metabolic stability compared to the naked acid. If the ester acts as an effective prodrug, being cleaved by intracellular esterases to release the active inhibitor (IC50 = 0.37-0.7 µM) [1], it could address bioavailability limitations of the acid series.

Selectivity Profiling Starting Material

The class has a proven clean selectivity profile against human polymerases (IC50 > 20 µM) [1]. This intermediate can be used to synthesize tool compounds for broader kinase and enzyme selectivity panels. Initial procurement of the protected form ensures the final probe molecules are chemically stable and of high purity for accurate profiling data, confirming the lack of off-target activity is maintained in analogs.

Quote Request

Request a Quote for Ethyl 2-[(3,4-difluorobenzyl)(methylsulfonyl)amino]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.